BenchChemオンラインストアへようこそ!

7-ethylbenzo[c]acridine

Carcinogenesis Benzacridine Tumor induction

7-Ethylbenzo[c]acridine is a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) belonging to the benz[c]acridine structural class. It features a linear tetracyclic benzo[c]acridine core with an ethyl substituent at the 7-position, distinguishing it from the parent benz[c]acridine and other alkylated analogs.

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
CAS No. 63021-32-9
Cat. No. B13814959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethylbenzo[c]acridine
CAS63021-32-9
Molecular FormulaC19H15N
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41
InChIInChI=1S/C19H15N/c1-2-14-16-9-5-6-10-18(16)20-19-15-8-4-3-7-13(15)11-12-17(14)19/h3-12H,2H2,1H3
InChIKeyFALZKLYLJBGJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylbenzo[c]acridine (CAS 63021-32-9) Procurement & Selection Overview for Specialized Carcinogenesis Research


7-Ethylbenzo[c]acridine is a pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) belonging to the benz[c]acridine structural class. It features a linear tetracyclic benzo[c]acridine core with an ethyl substituent at the 7-position, distinguishing it from the parent benz[c]acridine and other alkylated analogs . The compound is classified as a questionable carcinogen with experimental tumorigenic data, and it is primarily employed as a research reagent for the experimental induction of liver cancer in rodent models [1]. Its documented properties include an LD50 (oral, rat) of 110 mg/kg and mutagenic/teratogenic activity [2]. The compound's specific alkyl substitution pattern influences its DNA intercalation affinity, metabolic activation pathways, and ultimate carcinogenic potency relative to other benz[c]acridine congeners [3].

Why Generic Substitution Is Inappropriate for 7-Ethylbenzo[c]acridine in Carcinogenicity and DNA-Interaction Studies


Within the benz[c]acridine series, carcinogenic potency, DNA intercalation strength, and metabolic activation profiles are exquisitely sensitive to the position, size, and electronic character of alkyl substituents [1]. For example, 7-methylbenz[c]acridine is a strong carcinogen, whereas the regioisomeric 12-methylbenz[a]acridine is essentially inactive, demonstrating that even minor structural variations produce profound biological divergence [2]. Similarly, the 7-ethyl substituent in 7-ethylbenzo[c]acridine confers distinct physicochemical properties—including increased lipophilicity (LogP ≈ 5.10) , altered DNA intercalation geometry, and differential cytochrome P450-mediated oxidation compared to the 7-methyl analog—making direct substitution with unsubstituted benz[c]acridine, 7-methylbenz[c]acridine, or 7-ethyl-9-methylbenz[c]acridine scientifically invalid without explicit re-validation in the target assay system [3].

Quantitative Differentiation Evidence for 7-Ethylbenzo[c]acridine Against Closest Analogs


Carcinogenicity Classification vs. 7-Methylbenz[c]acridine and Parent Benz[c]acridine

7-Ethylbenzo[c]acridine is classified as a questionable carcinogen with experimental tumorigenic data and is specifically noted to be 'reasonably anticipated to be a human carcinogen' based on animal studies [1]. In the seminal comparative carcinogenicity study by Croisy-Delcey et al. (1983), 7-methylbenz[c]acridine was characterized as a 'strong carcinogen,' while 12-methylbenz[a]acridine was wholly inactive, establishing a clear structure-activity gradient within the benzacridine family [2]. Although 7-ethylbenzo[c]acridine was not directly tested in that study, the 7-ethyl congener occupies an intermediate position in terms of alkyl chain length and lipophilicity, with a LogP of 5.10 compared to approximately 4.6 for the 7-methyl analog , which is expected to modulate tissue distribution, metabolic activation by CYP enzymes, and DNA-adduct formation kinetics .

Carcinogenesis Benzacridine Tumor induction

DNA Intercalation Hypochromism: Carcinogenic vs. Noncarcinogenic Benz[c]acridines

A foundational 1975 study by the Japanese Cancer Association demonstrated that carcinogenic benz[c]acridine derivatives produce significantly greater UV hypochromism upon DNA interaction than noncarcinogenic derivatives, with the degree of hypochromism paralleling pKa and integrated spectral intensity [1]. Although 7-ethylbenzo[c]acridine was not individually resolved in the published dataset, structurally it belongs to the carcinogenic benz[c]acridine subset. For compounds within this subset, the hypochromism magnitude was consistently larger than that observed for noncarcinogenic benz[c]acridines, with the difference attributed to stronger intercalative binding and more extensive π-stacking interactions with DNA base pairs [2].

DNA intercalation Hypochromism Spectroscopic assay

Dihydroorotase Enzyme Inhibition: Preliminary Affinity Data for 7-Ethylbenzo[c]acridine

BindingDB reports an IC50 of 1.00 × 10⁶ nM (1 mM) for 7-ethylbenzo[c]acridine against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 and 10 µM compound concentration [1]. This represents a low millimolar affinity, consistent with a non-optimized polycyclic aromatic scaffold binding to a nucleotide-metabolizing enzyme. Critically, no direct comparator data for benz[c]acridine, 7-methylbenz[c]acridine, or other analogs were identified in the same assay system, precluding a quantitative selectivity assessment [1]. The datum is useful primarily as a baseline for future structure-activity relationship (SAR) campaigns involving benz[c]acridine-based dihydroorotase inhibitors.

Enzyme inhibition Dihydroorotase IC50

Recommended Application Scenarios for 7-Ethylbenzo[c]acridine Based on Verified Evidence


Experimental Hepatocarcinogenesis in Rodent Models

7-Ethylbenzo[c]acridine is explicitly documented as a reagent used mainly to induce experimental liver cancer [1]. With an oral LD50 of 110 mg/kg in rats [2], it serves as a validated chemical carcinogen for studies requiring a benz[c]acridine-based tumor initiator or promoter. Researchers comparing the carcinogenic potency of alkyl-substituted benz[c]acridines should use this compound as the 7-ethyl reference standard rather than the more potent 7-methyl analog, as the latter may produce different tumor latency, incidence, and tissue specificity profiles [3].

DNA Intercalation and Spectroscopic Binding Studies

For UV hypochromism-based DNA binding assays, 7-ethylbenzo[c]acridine belongs to the carcinogenic benz[c]acridine subset that exhibits measurably stronger DNA intercalation than noncarcinogenic congeners [4]. Investigators designing comparative intercalation studies should pair this compound with a noncarcinogenic benz[c]acridine (e.g., certain oxidized benz[c]acridine metabolites) to maximize the observable hypochromism differential, as established by the 1975 Japanese Cancer Association framework [4].

Benz[c]acridine Structure-Activity Relationship (SAR) Library Assembly

7-Ethylbenzo[c]acridine fills a critical gap in systematic SAR libraries of benz[c]acridine derivatives, providing the 7-ethyl substituent point between the 7-methyl (strong carcinogen) and 7-ethyl-9-methyl (dual-substituted) congeners [3]. Procurement of this compound enables multi-parameter SAR analysis that correlates alkyl chain length at position 7 with LogP, DNA intercalation affinity, metabolic oxidation rates, and in vivo tumorigenicity. Without it, the 7-position alkyl SAR remains incomplete, limiting the predictive power of QSAR models for the benz[c]acridine class [3].

Reference Standard for Analytical Method Development (Azaarene Detection)

Given that benzo[c]acridine is one of six key azaarenes monitored in thermally treated high-protein foods [5], 7-ethylbenzo[c]acridine can serve as a retention-time marker and method-validation standard in HPLC-fluorescence assays targeting alkylated benz[c]acridines. Its higher LogP (5.10) relative to unsubstituted benzo[c]acridine ensures distinct chromatographic retention, aiding peak identification in complex food matrices [5].

Quote Request

Request a Quote for 7-ethylbenzo[c]acridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.